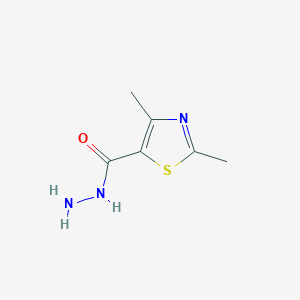2,4-Dimethylthiazole-5-carbohydrazide
CAS No.: 99357-25-2
Cat. No.: VC2500520
Molecular Formula: C6H9N3OS
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 99357-25-2 |
|---|---|
| Molecular Formula | C6H9N3OS |
| Molecular Weight | 171.22 g/mol |
| IUPAC Name | 2,4-dimethyl-1,3-thiazole-5-carbohydrazide |
| Standard InChI | InChI=1S/C6H9N3OS/c1-3-5(6(10)9-7)11-4(2)8-3/h7H2,1-2H3,(H,9,10) |
| Standard InChI Key | WHGDPVYDXLQXON-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)C(=O)NN |
| Canonical SMILES | CC1=C(SC(=N1)C)C(=O)NN |
Introduction
Physical and Chemical Properties
2,4-Dimethylthiazole-5-carbohydrazide possesses distinct physical and chemical properties that are characteristic of thiazole derivatives with hydrazide functionality. The comprehensive physical properties of this compound are summarized in Table 1.
Table 1: Physical Properties of 2,4-Dimethylthiazole-5-carbohydrazide
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 171.22 | g/mol |
| Exact Mass | 171.047 | g/mol |
| Molecular Formula | C₆H₉N₃OS | - |
| Physical State | Solid | - |
| Melting Point | 124-126 | °C |
| Density | 1.295 | g/cm³ |
| LogP | 1.45460 | - |
| Polar Surface Area (PSA) | 96.25 | Ų |
| Index of Refraction | 1.594 | - |
The compound exists as a solid at room temperature with a defined melting point range of 124-126°C. Its LogP value of 1.45460 indicates moderate lipophilicity, suggesting a balance between hydrophilic and lipophilic properties that may influence its solubility characteristics and potential for membrane permeability .
The polar surface area (PSA) of 96.25 Ų provides insight into the compound's potential bioavailability. Compounds with PSA values below 140 Ų are generally considered to have favorable properties for passive membrane permeation, suggesting that 2,4-Dimethylthiazole-5-carbohydrazide may possess reasonable cell permeability characteristics .
Chemical Reactivity
The chemical reactivity of 2,4-Dimethylthiazole-5-carbohydrazide is largely determined by the presence of the thiazole ring and the hydrazide functional group. Although specific reactivity data for this compound is limited in the available literature, its structural features allow for prediction of potential reaction pathways.
Reactivity of the Thiazole Ring
The thiazole ring in 2,4-Dimethylthiazole-5-carbohydrazide is an electron-rich heterocycle with nucleophilic character at the nitrogen atom. The presence of methyl groups at positions 2 and 4 can influence the electronic distribution within the ring, potentially enhancing certain reactivity patterns:
-
Electrophilic aromatic substitution reactions may occur, though these would be limited by the presence of existing substituents
-
The thiazole nitrogen can participate in coordination with metal ions, potentially forming complexes
-
The sulfur atom may undergo oxidation under appropriate conditions
Reactivity of the Hydrazide Group
The carbohydrazide group (-CONHNH₂) is a particularly reactive functional group that can participate in numerous chemical transformations:
-
The terminal amino group can react with aldehydes and ketones to form hydrazones
-
The hydrazide nitrogen atoms can serve as nucleophiles in various addition reactions
-
The group can participate in cyclization reactions to form heterocyclic compounds
-
Metal coordination through the carbonyl oxygen and nitrogen atoms is possible
These predicted reactivity patterns could be exploited in the synthesis of more complex molecules or in the development of coordination compounds with potential application in catalysis or materials science.
Structural Relationships and Analogues
2,4-Dimethylthiazole-5-carbohydrazide belongs to a broader family of thiazole derivatives, many of which have been investigated for various applications. Understanding the structural relationships between this compound and similar molecules provides context for its potential properties and applications.
A closely related compound is 2,4-dimethylthiazole-5-carboxylic acid (CAS: 53137-27-2), which differs only in the functional group at position 5 . This carboxylic acid derivative likely serves as a precursor in the synthesis of the carbohydrazide.
Similarly, 2,4-dimethylthiazole-5-carbaldehyde represents another structural analogue, featuring an aldehyde group at position 5 instead of the carbohydrazide functionality . This compound could potentially be an intermediate in alternative synthetic routes to the carbohydrazide.
The structural similarities between these compounds suggest that research findings related to the analogues might provide insights into the properties and potential applications of 2,4-Dimethylthiazole-5-carbohydrazide itself.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume